

Application Notes and Protocols for the Photochemical Synthesis of 1,2-Dithianes

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Compound of Interest

Compound Name: 1,2-Dithiane

Cat. No.: B1220274

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Introduction

1,2-Dithianes are six-membered heterocyclic compounds containing a disulfide bond, a structural motif of significant interest in drug discovery and materials science due to its inherent redox activity and presence in various natural products. Traditional synthetic routes to functionalized dithianes can be challenging. This document details a modern photochemical approach for the synthesis of **1,2-dithianes** through a visible-light-induced ring enlargement of functionalized thietanes. This method offers a regioselective and efficient pathway to these valuable scaffolds under mild reaction conditions. The protocol described herein is based on the reaction of an in situ generated thioketone with a thietane derivative, leading to the formation of a **1,2-dithiane**.

Reaction Principle

The core of this synthetic strategy is a visible-light-mediated reaction between a thietane and a thiocarbonyl compound. The thiocarbonyl compound, in this case, a thioketone, is generated in situ from a stable precursor via a Norrish-type II fragmentation upon irradiation. The excited thioketone then reacts with the thietane in a domino sequence that results in the ring enlargement to the desired **1,2-dithiane**. A key finding is that excited thioketones regioselectively yield **1,2-dithianes**.

Experimental Protocols

This section provides a detailed methodology for the photochemical synthesis of a representative **1,2-dithiane** from a thietane precursor.

General Considerations

- All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
- Solvents should be of high purity and degassed prior to use to remove dissolved oxygen, which can quench the photochemical reaction.
- The light source should be positioned to ensure uniform irradiation of the reaction mixture.

Representative Protocol: Synthesis of 4,4-diphenyl-3-(1-phenylethyl)-1,2-dithiane-3-carbonitrile

Materials:

- 1-(1-Phenylethyl) pyrenacyl sulfide (Precursor for the thioketone)
- 3-Cyano-2,2-diphenylthietane
- Dichloromethane (CH_2Cl_2 , anhydrous, degassed)
- Photoreactor equipped with a 405 nm LED light source and cooling system

Procedure:

- In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve 1-(1-phenylethyl) pyrenacyl sulfide (1.0 equiv.) and 3-cyano-2,2-diphenylthietane (1.2 equiv.) in anhydrous, degassed dichloromethane to achieve a final concentration of 0.1 M with respect to the pyrenacyl sulfide.
- Seal the tube and purge with nitrogen or argon for 15 minutes while stirring.

- Place the reaction vessel in a photoreactor and irradiate with a 405 nm LED light source at a controlled temperature (e.g., 25 °C).
- Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 24 hours.
- Upon completion, concentrate the reaction mixture in vacuo.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4,4-diphenyl-3-(1-phenylethyl)-**1,2-dithiane**-3-carbonitrile.
- Characterize the purified product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Data Presentation

The following tables summarize the quantitative data for the photochemical synthesis of various **1,2-dithianes** from thietanes and in situ generated thioketones.

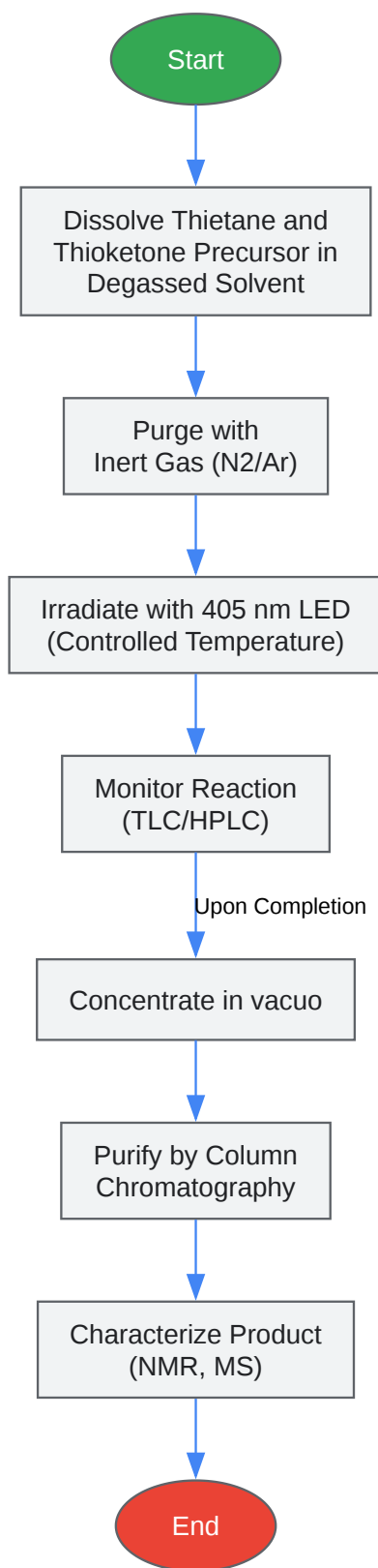
Table 1: Substrate Scope for the Photochemical Synthesis of **1,2-Dithianes**

Entry	Thietane Substrate	Thioketone Precursor	1,2-Dithiane Product	Yield (%)
1	3-Cyano-2,2-diphenylthietane	1-(1-Phenylethyl) pyrenacyl sulfide	4,4-Diphenyl-3-(1-phenylethyl)-1,2-dithiane-3-carbonitrile	85
2	3-Cyano-2,2-diphenylthietane	1-(Diphenylmethyl) pyrenacyl sulfide	3-(Diphenylmethyl)-4,4-diphenyl-1,2-dithiane-3-carbonitrile	90
3	3-Cyano-2,2-bis(4-methoxyphenyl)thietane	1-(1-Phenylethyl) pyrenacyl sulfide	4,4-Bis(4-methoxyphenyl)-3-(1-phenylethyl)-1,2-dithiane-3-carbonitrile	78
4	3-Cyano-2,2-bis(4-chlorophenyl)thietane	1-(1-Phenylethyl) pyrenacyl sulfide	4,4-Bis(4-chlorophenyl)-3-(1-phenylethyl)-1,2-dithiane-3-carbonitrile	82

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the photochemical synthesis of **1,2-dithianes**.

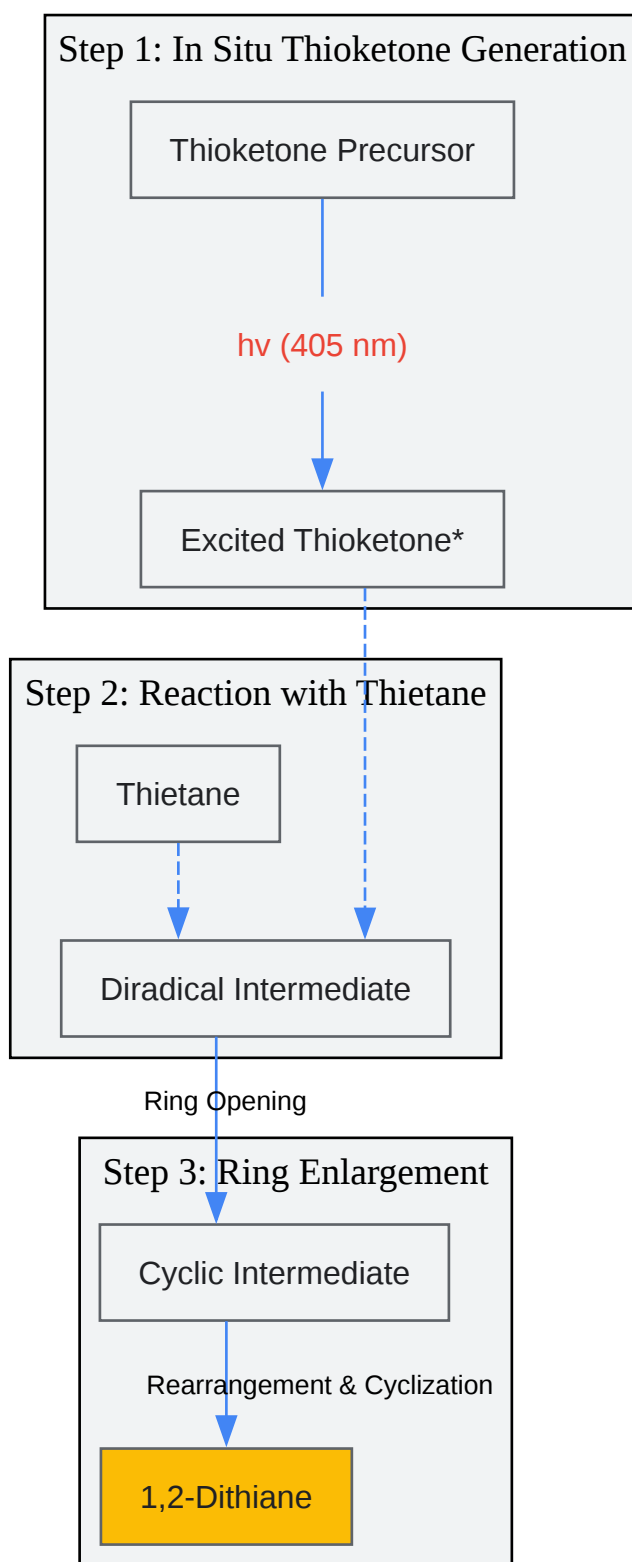


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Caption: General experimental workflow for the synthesis of **1,2-dithianes**.

Signaling Pathway/Reaction Mechanism

The proposed mechanism for the photochemical ring enlargement of a thietane to a **1,2-dithiane** is depicted below.



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Caption: Proposed mechanism for **1,2-dithiane** formation.

This photochemical method provides a valuable and efficient route for the synthesis of functionalized **1,2-dithianes**, which are important scaffolds in medicinal chemistry and materials science. The mild reaction conditions and regioselectivity make it an attractive alternative to traditional synthetic methods.

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